molecular formula C9H16O3 B1195498 Hexacyclonic acid CAS No. 7491-42-1

Hexacyclonic acid

Cat. No. B1195498
CAS RN: 7491-42-1
M. Wt: 172.22 g/mol
InChI Key: WMJPAYUKEVEBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

There are studies towards the synthesis of Hexacyclinic acid . The synthesis of such complex molecules often involves multiple steps and requires careful planning and execution .


Molecular Structure Analysis

Hexacyclonic acid contains a total of 28 bonds; 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 six-membered ring, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 primary alcohol .

Scientific Research Applications

  • Environmental Fate and Toxicology of Brominated Flame Retardants : A study on Hexabromocyclododecane (HBCD) discusses its use in flame retardants, environmental persistence, and potential toxicity. HBCD exhibits hydrophobic properties, leading to its accumulation in organic phases of aquatic environments. Its presence in the Arctic and reproductive, developmental, and behavioral effects in animals at high exposure levels underline the need for regulatory scrutiny (Marvin et al., 2011).

  • Structural Applications in Small Molecules : Research on Bicyclo[3.1.0]hexane core structures, which are analogs to compounds like Hexacyclonic acid, highlights their use in bioactive compounds, novel materials, and catalysts. These structures have been utilized in creating metabotropic glutamate receptor antagonists or agonists, showcasing their versatility in pharmaceutical applications (Jimeno et al., 2011).

  • Induced Resistance in Plants : A study on Hexanoic acid demonstrates its role in inducing resistance in plants against pathogens. Hexanoic acid's application in citrus plants, for example, triggers molecular changes that enhance the plant's defensive response, suggesting its potential as a plant protectant (Llorens et al., 2016).

  • Antineoplastic Activity : Hexadecylphosphocholine, an ether lipid analogue, has shown significant antineoplastic activity in vitro and in vivo, indicating potential applications in cancer treatment (Unger et al., 1989).

  • Stem Cell Imaging : The use of (64)Cu-labeled hexadecyl-1,4,7,10-tetraazacyclododecane-tetraacetic acid-benzoate for stem cell imaging shows potential in medical diagnostics, highlighting the applicability of hexadecyl derivatives in biomedical imaging (Kim et al., 2015).

properties

IUPAC Name

2-[1-(hydroxymethyl)cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-7-9(6-8(11)12)4-2-1-3-5-9/h10H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJPAYUKEVEBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225885
Record name Hexacyclonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexacyclonic acid

CAS RN

7491-42-1
Record name Hexacyclonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007491421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexacyclonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXACYCLONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K0FP9UB6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Hexacyclonic acid
Reactant of Route 2
Hexacyclonic acid
Reactant of Route 3
Hexacyclonic acid
Reactant of Route 4
Hexacyclonic acid
Reactant of Route 5
Reactant of Route 5
Hexacyclonic acid
Reactant of Route 6
Hexacyclonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.